3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol
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Overview
Description
3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol is a chemical compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It features a benzothiazole ring attached to an azetidin-3-ol moiety. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol typically involves the reaction of benzothiazole derivatives with azetidin-3-ol under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with different substituents on the azetidine ring.
3-Azetidinol, 3-(2-benzothiazolylmethyl): Another closely related compound with similar chemical properties.
Uniqueness
3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol is unique due to its specific combination of the benzothiazole and azetidin-3-ol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethyl)azetidin-3-ol |
InChI |
InChI=1S/C11H12N2OS/c14-11(6-12-7-11)5-10-13-8-3-1-2-4-9(8)15-10/h1-4,12,14H,5-7H2 |
InChI Key |
HBTXRHLRXCMONO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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